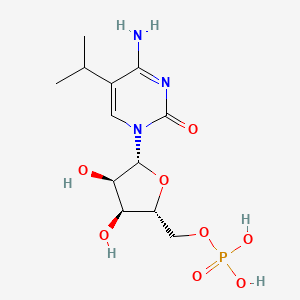
5-Isopropylcytidine 5'-monophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isopropylcytidine 5’-monophosphate is a modified nucleoside monophosphate It consists of a cytidine nucleoside with an isopropyl group attached to the 5-position of the cytidine ring and a phosphate group attached to the 5’-position of the ribose sugar
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropylcytidine 5’-monophosphate typically involves the phosphorylation of 5-Isopropylcytidine. One common method is the chemical phosphorylation using phosphoryl chloride (POCl3) in the presence of trialkyl phosphates as solvents . The reaction is carried out under controlled conditions to ensure the selective phosphorylation at the 5’-position of the ribose sugar.
Industrial Production Methods
For industrial production, enzymatic synthesis is often preferred due to its higher specificity and efficiency. Enzymatic phosphorylation using nucleoside kinases, such as cytidine kinase, can be employed. These enzymes catalyze the transfer of a phosphate group from a donor molecule, such as adenosine triphosphate (ATP), to the 5’-hydroxyl group of 5-Isopropylcytidine . This method is advantageous as it operates under mild conditions and avoids the use of harsh chemicals.
Analyse Chemischer Reaktionen
Types of Reactions
5-Isopropylcytidine 5’-monophosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the cytidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic reagents like sodium azide (NaN3) and alkyl halides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted cytidine analogs.
Wissenschaftliche Forschungsanwendungen
5-Isopropylcytidine 5’-monophosphate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleotides and nucleic acids.
Biology: The compound is employed in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: It has potential therapeutic applications in antiviral and anticancer research.
Industry: The compound is used in the production of nucleotide-based pharmaceuticals and diagnostic reagents.
Wirkmechanismus
The mechanism of action of 5-Isopropylcytidine 5’-monophosphate involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific enzymes involved in nucleotide metabolism, such as cytidine deaminase and nucleoside kinases . By inhibiting these enzymes, it can disrupt DNA and RNA synthesis, leading to cytotoxic effects in rapidly dividing cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cytidine 5’-monophosphate: A naturally occurring nucleotide used as a monomer in RNA.
Deoxycytidine 5’-monophosphate: A nucleotide analog used in DNA synthesis.
5-Methylcytidine 5’-monophosphate: A modified nucleotide with a methyl group at the 5-position of the cytidine ring.
Uniqueness
5-Isopropylcytidine 5’-monophosphate is unique due to the presence of the isopropyl group, which can enhance its stability and alter its biological activity compared to other cytidine analogs. This modification can improve its efficacy in therapeutic applications and provide new insights into nucleotide metabolism and function .
Eigenschaften
CAS-Nummer |
117309-82-7 |
|---|---|
Molekularformel |
C12H20N3O8P |
Molekulargewicht |
365.28 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxo-5-propan-2-ylpyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H20N3O8P/c1-5(2)6-3-15(12(18)14-10(6)13)11-9(17)8(16)7(23-11)4-22-24(19,20)21/h3,5,7-9,11,16-17H,4H2,1-2H3,(H2,13,14,18)(H2,19,20,21)/t7-,8-,9-,11-/m1/s1 |
InChI-Schlüssel |
RAHCOJKTMOTPOZ-TURQNECASA-N |
Isomerische SMILES |
CC(C)C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
Kanonische SMILES |
CC(C)C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



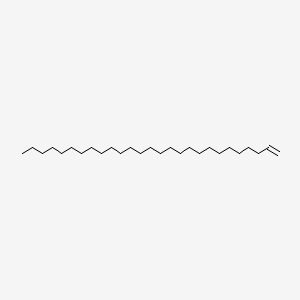
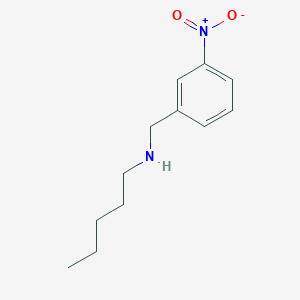
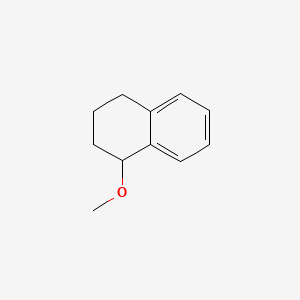
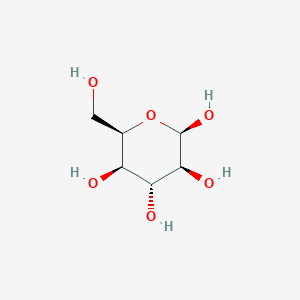



![5H-Pyrrolo[2,3-b]pyrazine-7-carboxamide, 2-(6-chloro-1-methyl-1H-indazol-3-yl)-N-[(1R)-2-(3-cyano-1-azetidinyl)-1-methyl-2-oxoethyl]-](/img/structure/B12644877.png)
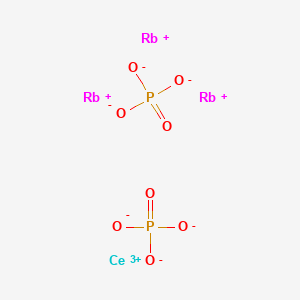
![2-bromo-4-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B12644879.png)
![1-[2-(2-Chloro-5-nitrophenoxy)ethyl]pyridin-2-one](/img/structure/B12644881.png)


